N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
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Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Synthesis of the pyridazine ring via condensation reactions.
- Coupling of the pyrazole and pyridazine rings.
- Introduction of the piperidine ring through nucleophilic substitution.
- Final coupling with the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
- 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-trifluoromethylphenyl)piperidine-4-carboxamide
Uniqueness
The uniqueness of N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O2/c1-32-17-4-3-15(21(22,23)24)13-16(17)26-20(31)14-7-11-29(12-8-14)18-5-6-19(28-27-18)30-10-2-9-25-30/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRHFDXKUMJGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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